molecular formula C14H18N4O2S B2495819 5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-57-7

5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2495819
CAS No.: 863002-57-7
M. Wt: 306.38
InChI Key: JFWMTNPXEFMMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications

Regioselective Amination and Alkylamination

The study by Gulevskaya et al. (1994) provides insights into the regioselective amination of condensed pyrimidines, demonstrating the reactivity of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia, leading to 7-amino derivatives. This highlights the compound's utility in creating diverse pyrimidine-based structures through selective functionalization (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Synthesis of Pyrimidinones

Hamama et al. (2012) discussed the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the versatility of pyrimidine derivatives in synthesizing novel ring systems. This work underscores the compound's potential in generating diverse molecular architectures for various applications (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Photophysical Properties and pH-sensing Application

Yan et al. (2017) explored the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, with a focus on their aggregation-induced emission (AIE) characteristics and pH-sensing applications. This study illustrates the potential of pyrimidine derivatives in developing novel materials for sensing and optical applications (Yan, Meng, Li, Ge, & Lu, 2017).

One-Pot Synthesis Approaches

Bazgir et al. (2008) demonstrated an efficient one-pot synthesis method for new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. Such approaches highlight the compound's role in streamlining synthetic routes for the generation of complex pyrimidine structures, facilitating their exploration in various scientific research applications (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

Antimicrobial and Antitumor Activities

The exploration of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives for their FGFR1-inhibition ability and cytotoxicity against cancer cell lines by Ye et al. (2015) underscores the potential therapeutic applications of pyrimidine derivatives in cancer treatment. This indicates the compound's relevance in medicinal chemistry and drug discovery (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).

Mechanism of Action

Properties

IUPAC Name

1,3-dimethyl-7-propan-2-yl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-6-7-21-12-9-11(15-10(16-12)8(2)3)17(4)14(20)18(5)13(9)19/h6,8H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMTNPXEFMMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC=C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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